molecular formula C29H25ClFN7O B1192086 Adavivint HCl

Adavivint HCl

Cat. No.: B1192086
M. Wt: 542.0154
InChI Key: NOWFKJZTKOXASC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Adavivint, also known as SM04690, is a small-molecule inhibitor of the Wnt pathway which is being investigated as a potential disease modifying agent for the treatment of osteoarthritis of the knee

Scientific Research Applications

  • Survivin in Hepatocellular Carcinoma : Survivin, an anti-apoptotic protein, plays a crucial role in HCC by promoting cancer cell proliferation and inhibiting apoptosis. It is highly expressed in HCC tissues and is associated with tumor cell proliferation, recurrence, and metastasis. Targeting survivin could be a strategic approach for HCC treatment (Su, 2016).

  • Drug Screening Targeting Survivin : A study established a Survivin-targeted drug screening platform, identifying WM-127, a matrine derivative, as a potent inhibitor of survivin. This inhibitor suppressed HCC cell proliferation and induced apoptosis, suggesting potential therapeutic benefits for HCC treatment (Yin et al., 2018).

  • Nuclear Translocation of Survivin : Research indicates that survivin translocates from the cytoplasm to the nucleus in HCC cells, which may be a key regulatory mechanism for cell proliferation and differentiation in HCC (Moon & Tarnawski, 2003).

  • Survivin as a Radioresistance Factor : Survivin's role in mediating radiation resistance in rectal cancer was explored. Decreasing survivin in radioresistant colorectal cancer cells increased apoptosis and decreased cell viability, highlighting survivin's potential as a therapeutic target (Rödel et al., 2005).

  • Expression and Significance of Survivin in HCC : The expression of survivin in HCC is linked to tumor metastasis and could be a useful indicator for prognosis. Overexpression of survivin in HCC correlates with the expression of VEGF, implicating it in tumor angiogenesis and metastasis (Zhu et al., 2005).

  • Repression of HCC by TNFα-Mediated Synergistic Lethal Effect : Targeting Survivin in HCC cells resulted in a synergistic lethal effect between senescence and apoptosis sensitization, offering a potential strategy for HCC therapy (Li et al., 2016).

  • Survivin Knockdown in HCC Xenografts : Stable knockdown of survivin in HCC cells inhibited cell proliferation and induced apoptosis, demonstrating its therapeutic potential in treating HCC (Zhang et al., 2010).

  • Synergistic Treatment of Ovarian Cancer : The study explored co-delivery of survivin shRNA and paclitaxel in cancer therapy, finding synergistic effects in reducing survivin expression and enhancing apoptotic induction (Hu et al., 2012).

Properties

Molecular Formula

C29H25ClFN7O

Molecular Weight

542.0154

IUPAC Name

N-(5-{3-[7-(3-fluorophenyl)-1H-imidazo[4,5-c]pyridin-2-yl]-1H-indazol-5-yl}pyridin-3-yl)-3-methylbutanamide hydrochloride

InChI

InChI=1S/C29H24FN7O.ClH/c1-16(2)8-26(38)33-21-10-19(12-31-13-21)17-6-7-24-22(11-17)28(37-36-24)29-34-25-15-32-14-23(27(25)35-29)18-4-3-5-20(30)9-18;/h3-7,9-16H,8H2,1-2H3,(H,33,38)(H,34,35)(H,36,37);1H

InChI Key

NOWFKJZTKOXASC-UHFFFAOYSA-N

SMILES

CC(C)CC(NC1=CC(C2=CC3=C(NN=C3C(N4)=NC5=C4C(C6=CC=CC(F)=C6)=CN=C5)C=C2)=CN=C1)=O.[H]Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Adavivint, SM04690;  SM-04690;  SM 04690.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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